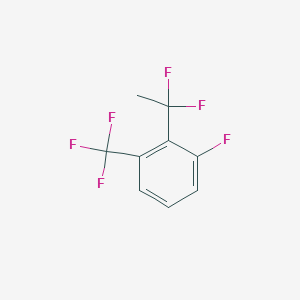

2-(1,1-Difluoroethyl)-1-fluoro-3-(trifluoromethyl)benzene

描述

属性

IUPAC Name |

2-(1,1-difluoroethyl)-1-fluoro-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F6/c1-8(11,12)7-5(9(13,14)15)3-2-4-6(7)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFIPTYOZLIFZFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC=C1F)C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201195387 | |

| Record name | 2-(1,1-Difluoroethyl)-1-fluoro-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201195387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1138445-24-5 | |

| Record name | 2-(1,1-Difluoroethyl)-1-fluoro-3-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1138445-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1,1-Difluoroethyl)-1-fluoro-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201195387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Fluorination of Aromatic Precursors

A common approach involves starting from chlorinated aromatic compounds, such as 2,4-dichlorofluorobenzene derivatives, which are selectively fluorinated to introduce trifluoromethyl and fluoro groups. For example, the method described in a patent for synthesizing 2,4,5-trifluoronitrobenzene involves nitration of 2,4-dichlorofluorobenzene followed by fluorination using potassium fluoride in the presence of a catalyst. This process yields trifluorinated intermediates that can be further functionalized (patent).

- Nitration of chlorinated aromatic compounds to introduce nitro groups.

- Fluorination of nitro derivatives using potassium fluoride and catalysts like KF/K2CO3 in organic solvents.

- Reduction of nitro groups to amines, followed by diazotization and substitution to introduce fluoro groups selectively.

Difluoroalkylation via Difluorocarbene Chemistry

The core of the synthesis involves introducing the difluoroethyl group onto the aromatic ring. This can be achieved through difluorocarbene-mediated cyclopropanation or addition reactions, where difluorocarbene sources such as chlorodifluoromethane or bromodifluoroacetate salts are employed.

- Chlorodifluoromethane (Freon 22) can generate difluorocarbene in the presence of phase-transfer catalysts, reacting with aromatic or olefinic substrates to form difluorocyclopropanes, which can be oxidized or rearranged to the desired difluoroethyl derivatives.

- Bromodifluoroacetate salts are more stable and easier to handle, decomposing at lower temperatures to generate difluorocarbene, facilitating the addition to aromatic rings or alkenes.

- Generate difluorocarbene in situ from chlorodifluoromethane or bromodifluoroacetate salts under reflux conditions.

- React with suitable aromatic precursors bearing reactive sites to install the difluoroethyl group.

- Subsequent oxidation or rearrangement steps convert cyclopropane intermediates into the target difluoroalkyl aromatic compounds.

Selective Halogenation and Substitution

Post-fluorination, the aromatic ring can be selectively halogenated or substituted with trifluoromethyl groups. This often involves electrophilic aromatic substitution with trifluoromethylating reagents, such as trifluoromethyl iodide or trifluoromethyl sulfonates, under radical or metal-catalyzed conditions.

- Radical cascade cyclization methods have been used to introduce difluoroaryl groups onto heterocycles, which can be adapted for benzene derivatives.

- Metal-catalyzed trifluoromethylation, such as copper-catalyzed processes, can be employed to attach trifluoromethyl groups onto aromatic rings bearing fluorine substituents.

Final Assembly and Functional Group Transformations

The last steps typically involve:

- Functionalization of the aromatic ring with the difluoroethyl group via nucleophilic substitution or radical addition.

- Purification through steam distillation, chromatography, or recrystallization to isolate the target compound.

Data Table: Summary of Preparation Methods

| Method | Starting Material | Key Reagents | Main Reactions | Advantages | Limitations |

|---|---|---|---|---|---|

| Fluorination of chlorinated aromatics | 2,4-dichlorofluorobenzene | Potassium fluoride, catalysts | Nitration, fluorination, reduction | High selectivity, well-established | Harsh conditions, multiple steps |

| Difluorocarbene addition | Chlorodifluoromethane, bromodifluoroacetate | Difluorocarbene sources | Cyclopropanation, rearrangement | Efficient difluoroalkylation | Requires careful control of conditions |

| Radical cascade cyclization | 2-arylbenzoimidazoles | α,α-difluorophenylacetic acid | Radical decarboxylation, cyclization | Metal-free, broad scope | Radical pathway complexity |

| Trifluoromethylation | Trifluoromethyl reagents | Metal catalysts, radical initiators | Electrophilic substitution | High functional group tolerance | Cost of reagents |

Research Findings and Notes

- The synthesis of fluorinated aromatic compounds heavily relies on the controlled introduction of fluorine atoms via nucleophilic or electrophilic fluorination techniques, with potassium fluoride and difluorocarbene sources being prominent reagents.

- Difluorocarbene chemistry offers a versatile route to install difluoroalkyl groups, with bromodifluoroacetate salts providing a safer and more efficient pathway.

- Radical cascade cyclization strategies are emerging as promising methods for constructing complex difluorinated aromatic derivatives under mild, metal-free conditions.

- The choice of starting material, reagent stability, reaction conditions, and purification methods significantly influence the overall yield and purity of the final compound.

化学反应分析

Types of Reactions

2-(1,1-Difluoroethyl)-1-fluoro-3-(trifluoromethyl)benzene can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify the fluorine atoms or other functional groups present in the compound.

Substitution: The compound can participate in substitution reactions where one or more fluorine atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles or electrophiles depending on the desired reaction . Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield fluorinated aromatic ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.

科学研究应用

Medicinal Chemistry

Fluorinated compounds are prevalent in drug development due to their ability to modify biological activity. The difluoroethyl and trifluoromethyl groups can enhance the pharmacokinetic properties of drug candidates:

- Anticancer Agents : Research indicates that fluorinated compounds can improve the selectivity and potency of anticancer drugs by modulating metabolic pathways .

- Antiviral Compounds : The incorporation of fluorine into antiviral agents has been shown to increase their efficacy against viral targets by altering their interaction with biological macromolecules .

Material Science

Fluorinated aromatic compounds are utilized in the synthesis of advanced materials:

- Fluoropolymers : These materials exhibit exceptional chemical resistance and thermal stability, making them ideal for applications in electronics and coatings .

- Surface Modifiers : The unique properties of fluorinated compounds enable them to be used as surface modifiers to impart hydrophobic characteristics to various substrates .

Agricultural Chemistry

The compound's properties make it a candidate for developing agrochemicals:

- Pesticides and Herbicides : Fluorinated agrochemicals often demonstrate enhanced efficacy and lower toxicity profiles, which can lead to more sustainable agricultural practices .

Case Study 1: Fluorinated Anticancer Agents

A study published in Nature Communications highlighted the development of a series of fluorinated compounds that included this compound as a key intermediate. These compounds exhibited potent activity against various cancer cell lines, demonstrating improved selectivity due to the presence of fluorine substituents.

Case Study 2: Development of Fluoropolymers

Research conducted at a leading materials science institute explored the use of this compound in synthesizing novel fluoropolymers. The resulting materials displayed superior resistance to solvents and heat, making them suitable for use in high-performance applications such as aerospace components.

作用机制

The mechanism of action of 2-(1,1-Difluoroethyl)-1-fluoro-3-(trifluoromethyl)benzene involves its interactions with molecular targets through its fluorine atoms. These interactions can affect the compound’s reactivity and its ability to participate in various chemical reactions. The specific pathways involved depend on the context in which the compound is used, such as in biological systems or industrial processes .

相似化合物的比较

Comparison with Structurally Similar Compounds

Positional Isomers: Substituent Arrangement Effects

1-(1,1-Difluoroethyl)-2-fluoro-4-(trifluoromethyl)benzene (CAS 1340970-26-4)

- Structure : Substituents at positions 1 (fluoro), 2 (difluoroethyl), and 4 (trifluoromethyl).

- Altered electronic effects due to para-substitution may affect dipole moments and solubility.

- Status : Discontinued, likely due to challenges in synthesis or inferior pharmacokinetics compared to the target compound .

1-(1,1-Difluoroethyl)-3-(trifluoromethyl)benzene (CAS 1071212-33-3)

- Structure : Lacks the 1-fluoro group but retains the difluoroethyl (position 1) and trifluoromethyl (position 3) groups.

- Key Differences :

Substituent-Type Variants

1-Bromo-3-(1,1-difluoroethyl)-2-fluorobenzene (CAS 1313426-10-6)

- Structure : Bromine replaces the trifluoromethyl group at position 3.

- Key Differences :

1-Chloro-2-fluoro-4-methoxy-3-(trifluoromethyl)benzene (CAS 1402004-78-7)

- Structure : Methoxy (electron-donating) and chloro (electron-withdrawing) groups replace difluoroethyl and fluorine.

- Key Differences :

Physical and Chemical Properties

生物活性

2-(1,1-Difluoroethyl)-1-fluoro-3-(trifluoromethyl)benzene is a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. Its unique structure, characterized by multiple fluorine substituents, may confer distinctive biological activities, particularly in antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity based on diverse research findings.

- Chemical Formula : C₉H₆F₆

- CAS Number : 1138445-24-5

- Molecular Weight : 208.14 g/mol

Biological Activity Overview

The biological activity of this compound has been explored primarily through its antimicrobial properties and potential cytotoxic effects against various cell lines. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of organic molecules, which can influence their biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of fluorinated compounds similar to this compound. For instance, research on fluoro and trifluoromethyl-substituted salicylanilide derivatives demonstrated significant inhibitory effects against multidrug-resistant strains of Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA). The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.25 to 64 µg/mL, indicating potent antibacterial activity .

Table 1: Antimicrobial Activity Data

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| Compound 22 | 0.25 | S. aureus ATCC 29213 |

| Compound 24 | 0.5 | S. aureus ATCC 29213 |

| Compound 25 | 1 | S. aureus ATCC 29213 |

| Vancomycin | ~9 | S. aureus ATCC 29213 |

The above data suggests that compounds with trifluoromethyl substitutions exhibit enhanced antibacterial properties compared to their non-fluorinated counterparts.

Cytotoxicity Studies

In vitro cytotoxicity tests conducted on Vero cells (a standard cell line derived from African green monkey kidney cells) assessed the selectivity index (SI) of these compounds. A selectivity index greater than 10 is considered favorable for further development as it indicates a higher toxicity towards bacteria than towards host cells .

Table 2: Cytotoxicity and Selectivity Index

| Compound | IC50 (µg/mL) | Selectivity Index |

|---|---|---|

| Compound 20 | <1 | >10 |

| Compound 22 | <1 | >10 |

| Compound 24 | <1 | >10 |

These results indicate that the tested compounds are not only effective against bacteria but also exhibit low toxicity towards mammalian cells, making them promising candidates for further development in antimicrobial therapies.

Case Studies

A comparative study involving time-kill kinetics demonstrated that compound 22 exhibited concentration-dependent bactericidal activity comparable to vancomycin. Over a period of 24 hours, at a concentration of ten times its MIC, compound 22 led to an approximately eight-log reduction in bacterial count, while vancomycin achieved a nine-log reduction . This suggests that fluorinated compounds may serve as viable alternatives or adjuncts to existing antibiotics.

常见问题

Basic: What are the primary synthetic routes for 2-(1,1-Difluoroethyl)-1-fluoro-3-(trifluoromethyl)benzene, and what key reagents are involved?

Answer:

The synthesis typically involves halogenation followed by fluorination. For example, a brominated intermediate like 1-(1-bromoethyl)-3-(trifluoromethyl)benzene (analogous to methods in ) can be fluorinated using agents such as DAST (diethylaminosulfur trifluoride) or Selectfluor. Alternatively, Sandmeyer-type reactions using diazonium salts with fluorinating agents (e.g., HBF₄) may introduce fluorine at specific positions . Key reagents include N,N’-dibromo-5,5-dimethylhydantoin for bromination (as in ) and fluorinating agents like AgF or KF in polar aprotic solvents for difluoroethyl group formation.

Basic: How can the molecular structure of this compound be confirmed using spectroscopic methods?

Answer:

- ¹⁹F NMR : Identifies fluorine environments; trifluoromethyl (-CF₃) appears as a singlet (~-60 ppm), while difluoroethyl (-CF₂CH₃) splits into a quartet due to coupling with adjacent protons .

- ¹H NMR : Proximal to fluorinated groups (e.g., CH₂ in difluoroethyl) show splitting patterns from ¹H-¹⁹F coupling.

- X-ray crystallography : Resolves steric and electronic effects of substituents (as seen in fluorinated benzene derivatives ).

- Mass spectrometry (HRMS) : Confirms molecular weight (expected m/z ~230-240) and fragmentation patterns.

Advanced: What challenges arise in achieving regioselective fluorination during synthesis, and how can they be mitigated?

Answer:

Regioselectivity is influenced by steric hindrance (e.g., bulky trifluoromethyl group at position 3) and electronic effects (electron-withdrawing groups deactivate certain positions). Strategies include:

- Directed ortho-metalation : Using directing groups (e.g., -OMe) to guide fluorination .

- Protecting groups : Temporarily block reactive sites (e.g., silyl ethers for -OH groups).

- Catalysts : Transition-metal catalysts (e.g., Pd/Cu) for cross-coupling fluorination .

Advanced: How does the electronic environment of the benzene ring influence its reactivity in electrophilic substitution?

Answer:

The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, meta-directing, and deactivates the ring. The difluoroethyl group (-CF₂CH₃) exerts inductive electron withdrawal but may weakly donate via hyperconjugation. Computational studies (DFT) predict electrophilic attack occurs preferentially at position 5 (para to -CF₃ and meta to -F), supported by frontier molecular orbital analysis .

Basic: What purification techniques are effective for isolating this compound?

Answer:

- Column chromatography : Use silica gel with hexane/ethyl acetate (non-polar eluents) to separate fluorinated byproducts.

- Recrystallization : Employ fluorophilic solvents like 1,2-dichloroethane or hexafluorobenzene .

- Distillation : For volatile derivatives, fractional distillation under reduced pressure.

Advanced: How can computational chemistry predict stability and electronic properties?

Answer:

Density Functional Theory (DFT) calculates:

- Electrostatic potential maps : Visualize electron-deficient regions (e.g., near -CF₃) .

- HOMO-LUMO gaps : Predict reactivity (narrow gaps correlate with higher reactivity).

- Thermodynamic stability : Compare isomers (e.g., ortho vs. para substituents) via Gibbs free energy .

Basic: What safety precautions are critical when handling this compound?

Answer:

- PPE : Acid-resistant gloves, goggles, and fume hoods (fluorinated compounds may release HF upon decomposition).

- Storage : Inert atmosphere (N₂/Ar) and away from moisture to prevent hydrolysis .

- Waste disposal : Neutralize with calcium carbonate before disposal.

Advanced: What contradictions may arise in interpreting ¹⁹F NMR data?

Answer:

- Signal overlap : Multiple -CF₂/-CF₃ groups cause complex splitting. Use 2D ¹H-¹⁹F HMBC to correlate coupled nuclei.

- Dynamic effects : Rotameric equilibria in -CF₂CH₃ may broaden signals; low-temperature NMR mitigates this .

Advanced: How does steric hindrance affect cross-coupling reactions?

Answer:

Bulky groups (-CF₃, -CF₂CH₃) hinder transmetalation in Suzuki-Miyaura couplings. Solutions include:

- Ligand design : Bulky phosphine ligands (e.g., SPhos) enhance steric tolerance.

- Microwave-assisted synthesis : Accelerates reaction rates to overcome steric barriers .

Basic: What are its applications as a building block?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。